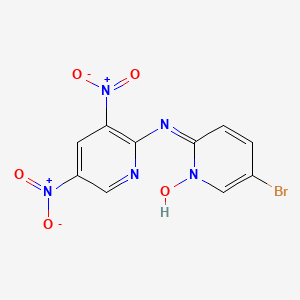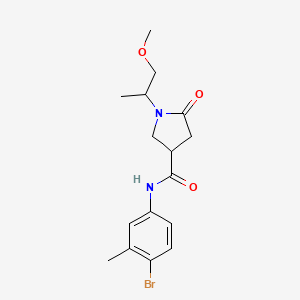
N-1-adamantyl-5-hydroxynicotinamide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-5-hydroxynicotinamide hydrate, also known as ADHX, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications. ADHX is a member of the nicotinamide family of compounds, which have been extensively studied for their role in cellular metabolism and signaling pathways. In
Mecanismo De Acción
N-1-adamantyl-5-hydroxynicotinamide hydrate exerts its effects through multiple mechanisms of action. One of the primary mechanisms is the activation of the NAD+ pathway, which plays a crucial role in cellular metabolism and energy production. This compound also modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the regulation of cellular metabolism, the modulation of signaling pathways, and the regulation of gene expression. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-1-adamantyl-5-hydroxynicotinamide hydrate is its relatively simple synthesis method, which makes it readily available for laboratory experiments. This compound is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, one of the limitations of this compound is its relatively low solubility, which may limit its use in certain experimental settings.
Direcciones Futuras
For N-1-adamantyl-5-hydroxynicotinamide hydrate research include the development of more potent and selective analogs, the exploration of its role in other diseases, and the development of novel drug delivery systems.
Métodos De Síntesis
N-1-adamantyl-5-hydroxynicotinamide hydrate can be synthesized using a multistep reaction starting from commercially available 1-adamantylamine. The first step involves the formation of the amide bond between 1-adamantylamine and nicotinic acid. The resulting intermediate is then subjected to a series of reactions involving reduction, oxidation, and hydrolysis to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-1-adamantyl-5-hydroxynicotinamide hydrate has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance. In neurodegenerative disorder research, this compound has been shown to protect against oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(1-adamantyl)-5-hydroxypyridine-3-carboxamide;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.H2O/c19-14-4-13(8-17-9-14)15(20)18-16-5-10-1-11(6-16)3-12(2-10)7-16;/h4,8-12,19H,1-3,5-7H2,(H,18,20);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUFEFYQJNAUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CN=C4)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-benzylacetamide](/img/structure/B5345306.png)

![methyl 7-(2,3-dichlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5345329.png)
![1-ethyl-2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5345330.png)
![5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5345334.png)

![2-[(3-methylbenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5345351.png)
![5-[(3-methoxyphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5345357.png)
![2-methyl-4-{4-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5345361.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5345371.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5345386.png)
![N,N-dimethyl-N'-(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)ethane-1,2-diamine](/img/structure/B5345395.png)
